molecular formula C11H18O4Si B8120204 2-Acetoxy-4-trimethylsilanyl-but-3-ynoic acid ethyl ester

2-Acetoxy-4-trimethylsilanyl-but-3-ynoic acid ethyl ester

Cat. No.: B8120204
M. Wt: 242.34 g/mol
InChI Key: IAAJAQSQPYROFK-UHFFFAOYSA-N
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Description

2-Acetoxy-4-trimethylsilanyl-but-3-ynoic acid ethyl ester is an organic compound characterized by its unique structure, which includes an acetoxy group, a trimethylsilanyl group, and a but-3-ynoic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4-trimethylsilanyl-but-3-ynoic acid ethyl ester typically involves the reaction of 4-trimethylsilanyl-but-3-ynoic acid with acetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like pyridine to facilitate the acetylation process. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-4-trimethylsilanyl-but-3-ynoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

2-Acetoxy-4-trimethylsilanyl-but-3-ynoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Acetoxy-4-trimethylsilanyl-but-3-ynoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in further biochemical reactions. The trimethylsilanyl group provides stability and lipophilicity, enhancing the compound’s ability to interact with hydrophobic sites within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Trimethylsilanyl-but-3-ynoic acid: Lacks the acetoxy and ethyl ester groups, making it less reactive in certain chemical reactions.

    2-Acetoxy-but-3-ynoic acid ethyl ester: Does not contain the trimethylsilanyl group, affecting its stability and reactivity.

Uniqueness

2-Acetoxy-4-trimethylsilanyl-but-3-ynoic acid ethyl ester is unique due to the presence of both the acetoxy and trimethylsilanyl groups, which confer distinct chemical properties

Properties

IUPAC Name

ethyl 2-acetyloxy-4-trimethylsilylbut-3-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4Si/c1-6-14-11(13)10(15-9(2)12)7-8-16(3,4)5/h10H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAJAQSQPYROFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#C[Si](C)(C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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